molecular formula C12H13N3O3 B2473183 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1774905-13-3

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2473183
CAS No.: 1774905-13-3
M. Wt: 247.254
InChI Key: VZCYBTCIZDXFIB-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Properties

  • Electrochemical Oxidation: G. Dryhurst (1976) studied the electrochemical oxidation of a similar compound, 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (oxipurinol), highlighting its various oxidation processes and the formation of different compounds (Dryhurst, 1976).

Synthesis and Chemical Reactions

  • Condensation Reactions: Filimonov et al. (2013) explored the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid and maleic anhydride, forming substituted tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).
  • Synthesis of Pyrazolo[4,3-d]pyrimidines: N. R. Reddy and colleagues (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines using aldehydes, carboxylic acids, and other compounds (Reddy et al., 2005).

Pharmaceutical Research

  • PDE9A Inhibitor: Verhoest et al. (2012) designed PF-04447943, a novel PDE9A inhibitor that shows promise in the treatment of cognitive disorders. This compound is related in structure and function to the chemical (Verhoest et al., 2012).

Novel Compounds and Biological Activity

  • Anticancer and Anti-5-Lipoxygenase Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing the potential biomedical applications of similar compounds (Rahmouni et al., 2016).
  • Antimicrobial Activity: M. Ghashang and colleagues (2013) explored the synthesis of chromeno[2,3-d]pyrimidine derivatives, demonstrating their antimicrobial properties, which could be relevant for compounds with similar structures (Ghashang et al., 2013).

Mechanism of Action

Properties

IUPAC Name

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-6-13-11-5-10(14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYBTCIZDXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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